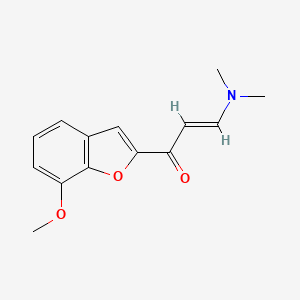

(2E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one

Beschreibung

This compound is a chalcone derivative characterized by a benzofuran core substituted with a methoxy group at the 7-position and a dimethylamino group on the α,β-unsaturated ketone moiety. Chalcones (1,3-diarylprop-2-en-1-ones) are known for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYDMMXLOHLHIJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one, also known by its CAS number 477848-02-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is , with a molecular weight of approximately 245.27 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Chalcone derivatives have been studied for their antibacterial properties. The presence of the dimethylamino group may enhance this activity by influencing membrane permeability and interaction with bacterial targets.

- Antitumor Activity : Several studies have highlighted the potential of benzofuran-containing chalcones in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells.

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study investigating the structure-activity relationship (SAR) of chalcones revealed that modifications to the benzofuran ring significantly impacted antimicrobial potency. The compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Antitumor Effects

In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Anti-inflammatory Properties

Research has shown that chalcone derivatives can modulate inflammatory pathways. The compound was found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce levels of nitric oxide in stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |

| Inflammation Model | Reduced inflammatory markers in LPS-stimulated macrophages significantly. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s benzofuran ring and methoxy substituent differentiate it from analogs with simpler aryl or heteroaryl groups. Key comparisons include:

Key Observations :

- Electron Effects : The 7-methoxy group on benzofuran increases electron density, enhancing hydrogen bonding and π-π stacking compared to halogenated analogs (e.g., 5-bromo or 3,4-dichloro derivatives) .

- Solubility : Methoxy-substituted chalcones generally exhibit higher aqueous solubility than bromo- or chloro-substituted derivatives, critical for bioavailability .

- Conformational Flexibility : Dihedral angles between aryl rings in chalcones influence biological activity. For example, fluorophenyl analogs show dihedral angles of 7.14–56.26°, while benzofuran cores may adopt planar conformations due to fused ring rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.